Attenuated Kaliuresis: 4.6–5.5 vs. 12.7 mmol/day Potassium Excretion Increase Compared to Hydrochlorothiazide
In a randomized, double-blind, placebo-controlled crossover study in prehypertensive and stage 1 hypertensive male patients (n=18 per treatment arm), cicletanine demonstrated significantly less kaliuresis than hydrochlorothiazide (HCTZ) at both clinically relevant doses. Mean 24-hour urinary potassium excretion increase relative to placebo was 4.6 mmol/day for cicletanine 50 mg (P=0.026) and 5.5 mmol/day for cicletanine 150 mg (P=0.011), compared to 12.7 mmol/day for HCTZ 25 mg (P≤0.001) [1]. This represents a 64% reduction in potassium wasting at the 50 mg dose and a 57% reduction at the 150 mg dose relative to HCTZ 25 mg. Natriuresis was also less pronounced: cicletanine 50 mg increased sodium excretion by 21.7 mmol/day vs. 102.2 mmol/day for HCTZ 25 mg [1].
| Evidence Dimension | 24-hour urinary potassium excretion increase (Δ from placebo) |
|---|---|
| Target Compound Data | Cicletanine 50 mg: 4.6 mmol/day; Cicletanine 150 mg: 5.5 mmol/day |
| Comparator Or Baseline | Hydrochlorothiazide 25 mg: 12.7 mmol/day |
| Quantified Difference | Reduction of 64% (50 mg) and 57% (150 mg) in potassium wasting vs. HCTZ 25 mg |
| Conditions | Randomized, double-blind, placebo-controlled, crossover study; prehypertensive and stage 1 hypertensive males; single oral dose; 24-h cumulative urine collection |
Why This Matters
This reduced kaliuretic burden supports procurement of cicletanine for experimental hypertension models or clinical studies where hypokalemia risk must be minimized, distinguishing it from standard thiazides.
- [1] Wagner F, Malice MP, Wiegert E, McGrath HE, Gildea J, Mitta S, et al. A comparison of the natriuretic and kaliuretic effects of cicletanine and hydrochlorothiazide in prehypertensive and hypertensive humans. J Hypertens. 2012;30(4):819-827. doi:10.1097/HJH.0b013e32835022a8. PMID: 22278145. View Source
